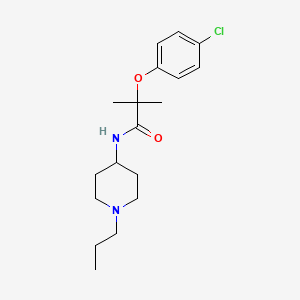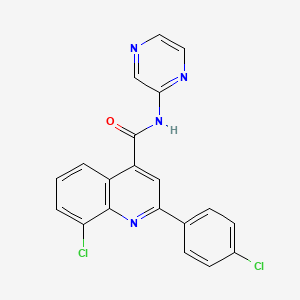![molecular formula C22H24N2O4 B4683501 N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4683501.png)
N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide
描述
N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the class of indole-based compounds. The compound has gained significant attention among researchers due to its potential application in scientific research. The purpose of
作用机制
N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide acts as a potent agonist of the CB1 and CB2 receptors, leading to the activation of downstream signaling pathways. The compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of effects on mood, cognition, and behavior. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including increased heart rate, decreased blood pressure, and altered body temperature. The compound has also been shown to have effects on memory, attention, and learning, as well as mood and anxiety. This compound has been shown to have both stimulatory and sedative effects, depending on the dose and route of administration.
实验室实验的优点和局限性
One of the main advantages of N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide for lab experiments is its potency and selectivity for the CB1 and CB2 receptors. The compound can be used to investigate the effects of cannabinoid receptor activation on various physiological systems, including the central nervous system, immune system, and cardiovascular system. However, one of the limitations of this compound is its potential for abuse and dependence, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide, including the investigation of its effects on specific physiological systems and its potential therapeutic applications. One area of interest is the role of this compound in the treatment of chronic pain and inflammatory conditions, as well as its potential for use in the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for abuse and dependence.
Conclusion
This compound is a synthetic cannabinoid that has gained significant attention among researchers due to its potential application in scientific research. The compound has been shown to have a range of effects on the central nervous system and other physiological systems, making it a potential candidate for the treatment of various conditions. While there are some limitations to its use in lab experiments, this compound has several potential future directions for research that may lead to new therapeutic applications and a better understanding of its effects on the body.
科学研究应用
N-[2-(2-methoxyphenyl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide has been used in scientific research to investigate the endocannabinoid system and its role in various physiological and pathological conditions. The compound has been shown to interact with the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a range of effects on the central nervous system and other physiological systems.
属性
IUPAC Name |
N-[(E)-1-(2-methoxyphenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-16-7-9-17(10-8-16)21(25)23-19(22(26)24-11-13-28-14-12-24)15-18-5-3-4-6-20(18)27-2/h3-10,15H,11-14H2,1-2H3,(H,23,25)/b19-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJBDAMLXRBDIX-XDJHFCHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2OC)/C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4683418.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4683422.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4683433.png)
![N-(4-butylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4683440.png)
![N-(4-methylphenyl)-N'-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4683441.png)
![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B4683450.png)
![5-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4683451.png)
![N-{3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4683465.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-5-methyl-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4683476.png)
![ethyl 2-[({[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4683494.png)
![2-chloro-4-fluoro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4683496.png)

![methyl 4-(5-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B4683512.png)